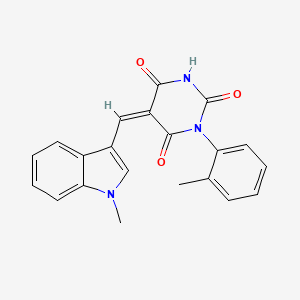

(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(o-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

Properties

IUPAC Name |

(5Z)-5-[(1-methylindol-3-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-13-7-3-5-9-17(13)24-20(26)16(19(25)22-21(24)27)11-14-12-23(2)18-10-6-4-8-15(14)18/h3-12H,1-2H3,(H,22,25,27)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQBRCZQEZICCW-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)C)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)C)/C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(o-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the diazinane trione core. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.

Substitution: Substitution reactions can occur at various positions on the indole or diazinane trione rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Features

The compound features a pyrimidine core substituted with an indole and a tolyl group. The unique structure may contribute to its biological activity, particularly in targeting specific cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Studies on Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 43.15 | |

| Compound B | HeLa | 68.17 | |

| (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(o-tolyl)pyrimidine | MCF-7 | TBD | Current Study |

The cytotoxicity varies across different cancer cell lines, suggesting a potential for selective targeting. The mechanism of action may involve the inhibition of specific protein kinases associated with cancer cell proliferation, such as EGFR and VEGFR2.

Radical Scavenging Properties

The compound also exhibits radical scavenging activity, which is crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been explored in various studies.

Comparative Studies

In comparative studies involving related compounds, (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(o-tolyl)pyrimidine has shown promising results:

| Compound | Free Radical Scavenging Activity (%) | Reference |

|---|---|---|

| Compound C | 75% at 100 µM | |

| Compound D | 60% at 100 µM | |

| (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(o-tolyl)pyrimidine | TBD at TBD µM | Current Study |

These findings indicate that the compound could be effective in therapeutic applications aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(o-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinetrione derivatives exhibit diverse biological activities influenced by substituents on the indole ring and the aryl group at position 1. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidinetrione Derivatives

*Inference based on methods for analogous compounds .

Key Observations:

Benzyl or fluorophenyl substituents (e.g., in ) correlate with anticancer and radio-sensitizing activities, suggesting the o-tolyl group in the target compound could offer similar benefits.

Synthetic Accessibility :

- Compounds with simple aryl groups (e.g., unsubstituted phenyl) are synthesized in higher yields (69%) , while complex substituents (e.g., nitrophenyl-furan in ) may require multi-step routes.

Structural Confirmation :

- XRD and NMR are critical for verifying the Z-configuration and regiochemistry of the methylene bridge, as misassignment can alter bioactivity .

Biological Performance :

- Anti-proliferative activity is prominent in benzyl-indole derivatives (e.g., 69% yield compound in ), while pyrazole-containing analogs show anti-inflammatory effects . The target compound’s o-tolyl group may similarly modulate target selectivity.

Biological Activity

(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(o-tolyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C20H18N2O4

- Molecular Weight : 359.4 g/mol

The structure features a pyrimidine core substituted with an indole and a tolyl group, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit notable anticancer activity. For instance, compounds similar to (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(o-tolyl)pyrimidine have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 43.15 | |

| Compound B | HeLa | 68.17 | |

| (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(o-tolyl)pyrimidine | MCF-7 | TBD | Current Study |

The compound's cytotoxicity varies significantly across different cancer cell lines, indicating a potential for selective targeting.

The mechanism by which (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(o-tolyl)pyrimidine exerts its effects may involve the inhibition of specific protein kinases associated with cancer cell proliferation. In vitro assays have shown that related compounds can inhibit tyrosine kinases such as EGFR and VEGFR2.

These findings suggest that the compound may disrupt signaling pathways critical for tumor growth and survival.

Study 1: Cytotoxicity Assessment

In a recent study examining the cytotoxic effects of various pyrimidine derivatives, (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(o-tolyl)pyrimidine was tested alongside established chemotherapeutics. The results indicated that while some compounds exhibited low cytotoxicity at high concentrations (>40 µM), others showed significant activity against HepG2 cells with an IC20 value indicating effective inhibition at lower concentrations .

Study 2: Apoptotic Mechanisms

Another study investigated the apoptotic mechanisms induced by indole-based compounds. The results demonstrated that treatment with these compounds led to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins. This dual action suggests a robust mechanism for inducing programmed cell death in cancer cells .

Q & A

Q. What synthetic methodologies are employed to prepare (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-1-(o-tolyl)pyrimidine-2,4,6-trione?

The compound is synthesized via a multi-step protocol involving:

- Condensation reactions : Aromatic aldehydes (e.g., 1-methylindole-3-carbaldehyde) are condensed with 1-(o-tolyl)pyrimidine-2,4,6-trione derivatives under acidic or basic conditions, often using catalysts like piperidine or acetic acid .

- Purification : Recrystallization from ethanol or methanol is typically employed to isolate the (Z)-isomer, leveraging differences in solubility between stereoisomers .

- Stereochemical control : The Z-configuration is confirmed via NOESY NMR or X-ray crystallography to validate the geometry of the exocyclic double bond .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key techniques include:

- X-ray crystallography : Resolves the supramolecular architecture, including bond angles (e.g., the ~137–139° C–C–C angle at the methine bridge) and hydrogen-bonding networks .

- NMR spectroscopy : H and C NMR confirm substituent integration and regiochemistry, while 2D experiments (e.g., COSY, HSQC) verify spatial proximity of aromatic and pyrimidine protons .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., tumor vs. non-tumor models) or incubation times. Standardize protocols using reference compounds (e.g., doxorubicin for anti-proliferative assays) and replicate experiments across independent labs .

- Solubility limitations : Poor aqueous solubility can lead to inconsistent dosing. Use co-solvents (e.g., DMSO/PBS mixtures) and quantify cellular uptake via HPLC-MS .

- Isomeric purity : Contamination by the (E)-isomer may skew results. Validate stereochemical purity via chiral HPLC or circular dichroism .

Q. What strategies optimize the compound’s supramolecular interactions for targeted drug delivery?

Structural modifications to enhance intermolecular interactions include:

- Substituent engineering : Introducing electron-donating groups (e.g., methoxy) on the indole ring strengthens C–H···O hydrogen bonds, improving crystal packing and stability .

- Co-crystallization : Co-formulate with excipients (e.g., cyclodextrins) to modulate solubility without altering bioactivity .

- Computational modeling : Use DFT calculations to predict binding affinities with biological targets (e.g., mutant SOD1 aggregates) and guide synthetic modifications .

Q. How do electronic properties of substituents influence the compound’s solvatochromic behavior?

The indole and pyrimidine moieties exhibit intramolecular charge transfer (ICT), which is solvent-dependent. To study this:

- UV-Vis spectroscopy : Measure shifts in solvents of varying polarity (e.g., hexane vs. DMSO). Correlate with Kamlet-Taft parameters to quantify solvent effects .

- TD-DFT simulations : Model excited-state transitions to identify substituents (e.g., nitro groups) that enhance ICT for optical applications .

Methodological Challenges and Solutions

Q. What experimental designs mitigate synthetic byproducts during large-scale preparation?

- Stepwise temperature control : Conduct condensation at 60–70°C to minimize side reactions (e.g., oxidation of the indole ring) .

- Inline monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

- Green chemistry approaches : Replace traditional solvents with ionic liquids or scCO to improve yield and reduce waste .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Proteomic profiling : Combine SILAC (stable isotope labeling) with affinity pull-down assays to identify binding partners in cellular lysates .

- Cryo-EM imaging : Visualize interactions with protein aggregates (e.g., mutant SOD1) at near-atomic resolution .

- Pharmacodynamic studies : Monitor biomarker modulation (e.g., caspase-3 for apoptosis) in xenograft models to correlate in vitro and in vivo activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.